1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide
Description
Structural Characteristics of Pyrazolo[3,4-b]pyridine Scaffold
The pyrazolo[3,4-b]pyridine scaffold represents a privileged structure in medicinal chemistry, characterized by its bicyclic framework consisting of a five-membered pyrazole ring fused to a six-membered pyridine ring. This scaffold can present two possible tautomeric forms: the 1H-pyrazolo[3,4-b]pyridine and the 2H-pyrazolo[3,4-b]pyridine isomers, with the 1H-form being the predominant species under physiological conditions. The structural rigidity imposed by the fused ring system creates a planar aromatic framework that serves as an excellent foundation for molecular recognition events in biological systems.
Research has demonstrated that pyrazolo[3,4-b]pyridines exhibit remarkable versatility in their substitution patterns, allowing for diverse chemical modifications at multiple positions. The nitrogen atoms in both rings can serve as coordination sites or hydrogen bond acceptors, while the carbon atoms provide opportunities for electrophilic and nucleophilic substitutions. The electron distribution within the bicyclic system creates regions of varying electron density, with the pyridine nitrogen being more electronegative than the pyrazole nitrogens, influencing the compound's reactivity profile.
| Position | Chemical Environment | Reactivity | Substitution Potential |
|---|---|---|---|
| N1 | Pyrazole nitrogen | Nucleophilic | High (benzylation site) |
| N2 | Pyrazole nitrogen | Electrophilic | Moderate |
| C3 | Alpha to N2 | Electrophilic | High (carboximidamide site) |
| C4 | Pyridine carbon | Aromatic | Low |
| C5 | Pyridine carbon | Aromatic | Moderate |
| C6 | Pyridine carbon | Aromatic | Moderate |
| N7 | Pyridine nitrogen | Nucleophilic | Low |
The scaffold's planarity and aromaticity contribute to its ability to form π-π stacking interactions with aromatic amino acid residues in protein binding sites. Additionally, the multiple nitrogen atoms provide opportunities for hydrogen bonding interactions, making the scaffold particularly attractive for kinase inhibitor design where hinge region binding is crucial.
Historical Development of Fluorinated Heterocycles
The development of fluorinated heterocycles represents a pivotal advancement in medicinal chemistry, with origins tracing back to pioneering work in the early 20th century. The history of fluorinated heterocycles can be traced to the seminal work of Chichibabin, who accomplished the synthesis of 2-fluoropyridine over 90 years ago, establishing the foundation for subsequent developments in this field. However, substantial progress in fluorinated heterocycle chemistry did not gain significant momentum until the 1950s, coinciding with the development of more readily-handled fluorinating agents and improved synthetic methodologies.
A major breakthrough occurred with the rational development of 5-fluorouracil as an anti-cancer agent, which demonstrated the profound impact that strategic fluorine incorporation could have on biological activity. This success story heralded the development of numerous related anti-cancer agents that continue to maintain important clinical applications more than 50 years after their original discovery. The fluoroquinolone family of antibiotics emerged as another major success in the early 1970s, with ciprofloxacin receiving approval for human use in the late 1980s and continuing to be a subject of extensive development efforts.
The incorporation of fluorine atoms into nitrogen-containing heterocycles has been shown to produce dramatic changes in molecular properties, including alterations in stability, conformational behavior, hydrogen bonding capacity, and basicity. These modifications can be rationally exploited across diverse fields including medicinal chemistry and organocatalysis. Research has demonstrated that fluorine substitution can significantly influence the reactivity of nitrogen heterocycles, as exemplified by the enhanced hydrolysis susceptibility observed in mono- and difluoroaziridines compared to their non-fluorinated counterparts.
| Decade | Key Development | Impact | Representative Compound |
|---|---|---|---|
| 1930s | Chichibabin's 2-fluoropyridine | Foundation establishment | 2-Fluoropyridine |
| 1950s | Improved fluorinating agents | Synthetic accessibility | 5-Fluorouracil |
| 1970s | Fluoroquinolone antibiotics | Clinical breakthrough | Ciprofloxacin |
| 1980s-1990s | Structure-activity relationships | Mechanistic understanding | Various fluoroquinolones |
| 2000s-Present | Advanced synthetic methods | Precision fluorination | Complex fluorinated scaffolds |
The conformational effects of fluorine incorporation have been extensively studied, revealing that fluorinated nitrogen heterocycles can exhibit unique three-dimensional arrangements. For instance, computational studies on fluorinated azetidine derivatives demonstrated that the presence of fluorine can significantly influence ring puckering, with charged derivatives showing enhanced interaction between the carbon-fluorine dipole and positively charged nitrogen atoms.
Position of this compound in Medicinal Chemistry
This compound occupies a strategic position in contemporary medicinal chemistry as a key intermediate in the synthesis of Riociguat, a potent oral stimulator of soluble guanylate cyclase used for treating pulmonary hypertension. This positioning reflects the compound's importance in cardiovascular therapeutic development and highlights the broader significance of pyrazolo[3,4-b]pyridine scaffolds in drug discovery programs. The compound serves as a critical building block that enables the construction of more complex therapeutic molecules while maintaining the essential structural features required for biological activity.
Research has demonstrated that pyrazolo[3,4-b]pyridines represent one of the most extensively investigated scaffolds for therapeutic applications, with over 156,660 molecules containing this core structure synthesized specifically for therapeutic purposes. The most relevant biomedical applications include antitumor agents (22,675 molecules), anti-inflammatory agents (19,416 molecules), and nervous system agents (14,203 molecules), collectively accounting for 38% of all biomedical applications within this structural class. This broad applicability underscores the versatility of the pyrazolo[3,4-b]pyridine framework in addressing diverse therapeutic targets.
Recent investigations have explored the compound's potential in kinase inhibition research, particularly targeting Pim-1 kinase for anti-breast cancer applications. Studies have shown that derivatives of the pyrazolo[3,4-b]pyridine scaffold can exhibit remarkable cytotoxic activity, with some compounds demonstrating half-maximal inhibitory concentration values in the low micromolar range against specific cancer cell lines. The incorporation of the fluorinated benzyl group and carboximidamide functionality appears to contribute significantly to the binding affinity and selectivity profiles observed in these biological evaluations.
| Therapeutic Area | Number of Compounds | Percentage of Applications | Key Targets |
|---|---|---|---|
| Antitumor agents | 22,675 | 14.5% | Various kinases, DNA targets |
| Anti-inflammatory | 19,416 | 12.4% | Cyclooxygenases, inflammatory mediators |
| Nervous system | 14,203 | 9.1% | Neurotransmitter receptors, enzymes |
| Cardiovascular | Multiple derivatives | Significant | Soluble guanylate cyclase |
| Kinase inhibition | Emerging applications | Growing | Pim-1, TRK kinases |
The compound's role as a Riociguat intermediate has established its commercial and synthetic importance, with multiple pharmaceutical manufacturers producing the compound under stringent quality control conditions. The synthesis typically involves a multi-step process starting from 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, followed by treatment with sodium methoxide and subsequent conversion to the carboximidamide form. This synthetic pathway has been optimized to achieve high yields and purity levels suitable for pharmaceutical applications.
The growing interest in pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy has further elevated the compound's profile in medicinal chemistry research. Several pyrazolopyridine-containing drugs have either received approval or are in late-phase clinical studies, including selpercatinib, glumetinib, camonsertib, and olverembatinib. These success stories demonstrate the continued relevance and potential of the pyrazolo[3,4-b]pyridine scaffold in addressing unmet medical needs across various therapeutic areas.
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridine-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5/c15-11-6-2-1-4-9(11)8-20-14-10(5-3-7-18-14)12(19-20)13(16)17/h1-7H,8H2,(H3,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCFFAGUCURQEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C=CC=N3)C(=N2)C(=N)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material and Initial Alkylation
- Raw material: 3-iodo-1H-pyrazolo[3,4-b]pyridine, chosen for its availability and cost-effectiveness.
- Reaction: N-alkylation with o-fluorobenzyl bromide.
- Conditions:
- Base: Potassium carbonate (K2CO3)
- Solvent: Preferably N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)
- Temperature: Room temperature to moderate heating (100–150 °C)
- Outcome: Formation of 1-(2-fluorobenzyl)-3-iodo-pyrazolo[3,4-b]pyridine intermediate (compound 10).
- Yield: Approximately 71.16%.
Cyanation Step
- Reaction: Palladium-catalyzed cyanation of the iodide intermediate.
- Reagents: Zinc cyanide (Zn(CN)2), zinc powder, 1,1′-bis(diphenylphosphino)ferrocene (dppf), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4).
- Solvent: Methyl tertiary butyl ether (MTBE) or N,N-dimethylacetamide (DMAC).
- Molar ratio: Compound (10) to zinc cyanide approximately 1:0.7 to 1:1.2.
- Temperature: 100–150 °C.
- Outcome: Formation of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile (compound 6).
- Yield: Around 63.7%.
Conversion of Nitrile to Carboximidamide
This transformation involves two sub-steps:
- Step 1: Reaction of the nitrile with sodium methoxide in methanol.
- Step 2: Treatment with ammonium chloride and acetic acid in methanol.
- Outcome: Formation of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide (compound 8).
- Yield: Combined yield of these steps is very high, approximately 99%.
Formation of Hydrochloride Salt
- Reaction: Treatment of the carboximidamide with hydrogen chloride gas or hydrochloric acid.
- Purpose: To obtain the hydrochloride salt form, which is more stable and easier to handle.
- Outcome: this compound hydrochloride.
- Yield: Included in the high overall yield of the final steps.
Summary of Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Alkylation | o-Fluorobenzyl bromide, K2CO3 | DMF, THF | RT to 150 | 71.16 |
| Cyanation | Zn(CN)2, Zn, dppf, Pd(PPh3)4 | MTBE, DMAC | 100–150 | 63.7 |
| Nitrile to Carboximidamide | Sodium methoxide, NH4Cl, Acetic acid | Methanol | Ambient | ~99 (combined) |
| Hydrochloride salt formation | HCl gas or HCl solution | - | Ambient | Included in above |
Research Findings and Advantages
- The method uses cheap and readily available raw materials such as 3-iodo-1H-pyrazolo[3,4-b]pyridine and o-fluorobenzyl bromide.
- The reaction conditions are moderate , avoiding extreme temperatures or pressures.
- The use of palladium-catalyzed cyanation is efficient and selective, enabling good conversion to the nitrile intermediate.
- The final conversion to carboximidamide and hydrochloride salt proceeds with very high yield and purity.
- The overall process is suitable for scale-up and mass production , addressing previous limitations of low yield and poor scalability.
- The hydrochloride salt form improves stability and handling for downstream pharmaceutical synthesis.
Additional Notes on Related Processes
- Alternative processes for related compounds involve methylation and carbamate formation steps, but these are for downstream derivatives rather than the direct preparation of this compound itself.
- The described method is currently the most efficient and industrially viable route documented in patent literature.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboximidamide group to an amine.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic aromatic substitution.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated heterocycles.
Biology: Investigated for its potential as a bioactive molecule due to the presence of the fluorobenzyl group, which can enhance binding affinity to biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties due to the unique characteristics imparted by the fluorine atom.
Mechanism of Action
The mechanism of action of 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide is largely dependent on its interaction with biological targets. The fluorobenzyl group can enhance the compound’s ability to penetrate cell membranes and bind to specific proteins or enzymes. The carboximidamide group may interact with active sites of enzymes, potentially inhibiting their activity. The exact molecular targets and pathways involved would vary based on the specific biological context and application.
Comparison with Similar Compounds
Key Observations :
- The 2-fluorobenzyl group enhances metabolic stability and target binding compared to non-fluorinated analogs (e.g., 96793-52-1) .
- The carboximidamide group is critical for sGC activation, as its replacement with a nitrile (1630906-65-8) abolishes activity .
Functional Analogues in the cGMP Pathway
| Compound Name | Target | Mechanism | Structural Comparison |
|---|---|---|---|
| 1H-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one (ODQ) | sGC | Competitive inhibition of NO-sGC | Heterocyclic core; no fluorobenzyl |
| Riociguat | sGC | Stimulation of sGC | Direct derivative of the subject compound |
Key Observations :
- ODQ (CAS: 107002-47-5) inhibits sGC by binding to its heme moiety, whereas 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide activates sGC via a heme-independent pathway .
- Structural dissimilarity underscores the specificity of carboximidamide derivatives for sGC stimulation.
Salt Forms and Physicochemical Properties
Key Observations :
Patent Landscape :
- Improved processes for methyl 4,6-diamino derivatives (e.g., CAS: 1330624-42-4) highlight modifications in the pyrimidinyl carbamate region to enhance pharmacokinetics .
Biological Activity
1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide (CAS Number: 256499-19-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structure, biological properties, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C14H12FN5
- Molecular Weight : 269.28 g/mol
- IUPAC Name : 1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridine-3-carboximidamide
- SMILES Notation : C1=CC=C(C(=C1)CN2C3=C(C=CC=N3)C(=N2)C(=N)N)F
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its effects on different biological pathways and potential therapeutic applications.
Research indicates that this compound may act as a modulator of soluble guanylate cyclase (sGC), which is crucial in various signaling pathways related to cardiovascular health. sGC stimulators are known to have vasodilatory effects and are being explored for treating conditions like pulmonary hypertension and heart failure .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against certain cancer cell lines. For instance, it has shown cytotoxic effects on human cancer cell lines through apoptosis induction mechanisms. These findings suggest potential applications in oncology .
In Vivo Studies
Animal studies are essential for understanding the pharmacokinetics and pharmacodynamics of the compound. Preliminary results indicate that the compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. Further research is needed to confirm these effects and understand the underlying mechanisms .
Case Studies
Several case studies have been documented regarding the use of pyrazolo[3,4-b]pyridine derivatives in therapeutic contexts:
- Cardiovascular Applications :
- Oncological Research :
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C14H12FN5 |
| Molecular Weight | 269.28 g/mol |
| IUPAC Name | 1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridine-3-carboximidamide |
| CAS Number | 256499-19-1 |
| Biological Activity | Cytotoxicity against cancer cells; potential sGC stimulation |
| Therapeutic Applications | Oncology; Cardiovascular diseases |
Q & A
Q. How can reaction yields be improved in large-scale syntheses without compromising enantiomeric purity?
- Methodological Answer : Switch from batch to flow chemistry for exothermic steps (e.g., benzylation). Optimize catalyst loading (Pd/C for couplings) and use chiral auxiliaries (e.g., Evans’ oxazolidinones) for stereocontrol. Process analytical technology (PAT) like inline FTIR monitors intermediates in real time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
